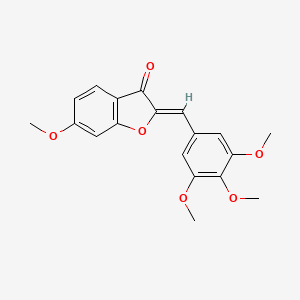

(Z)-6-methoxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one

Description

Properties

IUPAC Name |

(2Z)-6-methoxy-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O6/c1-21-12-5-6-13-14(10-12)25-15(18(13)20)7-11-8-16(22-2)19(24-4)17(9-11)23-3/h5-10H,1-4H3/b15-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAXLSBBBMDPMSE-CHHVJCJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound, also known as (2Z)-6-methoxy-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one, contains a trimethoxyphenyl (TMP) group. This TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects. The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting targets such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β.

Mode of Action

The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer. The biological activity of such analogs decreases after the alteration of the TMP moiety.

Biochemical Pathways

The TMP group is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting. The affected pathways and their downstream effects are diverse, ranging from anti-cancer effects to anti-fungal and anti-bacterial properties.

Pharmacokinetics

It’s worth noting that natural products often allow the possibility for biological activity or structural modification to improve potency and pharmacokinetics.

Result of Action

The molecular and cellular effects of the compound’s action are diverse due to the TMP group’s broad range of bioactivity effects. These effects include notable anti-cancer effects, promising anti-fungal and anti-bacterial properties, and potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus.

Biological Activity

(Z)-6-methoxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and other pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHO. The compound features a benzofuran core substituted with methoxy groups, which are known to enhance biological activity through various mechanisms.

1. Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related benzofuran derivatives have demonstrated their ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

Table 1: Summary of Anticancer Activity

| Compound Name | Mechanism of Action | Cancer Cell Lines Tested | IC50 (µM) |

|---|---|---|---|

| BNC105 | Tubulin inhibitor | A549, HeLa | 0.5 |

| BNC106 | Apoptosis induction | MCF-7 | 0.8 |

| This compound | TBD | TBD | TBD |

Note: TBD indicates that specific data for this compound is not yet available in the literature.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, which is critical for mitosis.

- Induction of Apoptosis : Evidence suggests that these compounds can activate apoptotic pathways in cancer cells.

3. Selectivity and Toxicity

Studies have highlighted the selectivity of certain benzofuran derivatives for cancer cells over normal cells. This selectivity is crucial for minimizing side effects during treatment.

Case Studies

A notable study involved the evaluation of a series of benzofuran derivatives against various cancer cell lines. The results indicated that certain modifications to the benzofuran structure significantly enhanced anticancer activity while reducing toxicity to normal cells.

Case Study Overview

- Objective : To assess the anticancer efficacy of benzofuran derivatives.

- Methodology : Screening against multiple cancer cell lines with subsequent analysis of apoptosis markers.

- Findings : Compounds with methoxy substitutions showed enhanced potency and selectivity towards cancer cells.

Scientific Research Applications

Biological Activities

1. Antioxidant Properties

Research indicates that (Z)-6-methoxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one exhibits significant antioxidant activity. This property is crucial for protecting cells from oxidative stress and preventing cellular damage associated with various diseases.

2. Anticancer Potential

Several studies have explored the anticancer properties of this compound. It has shown efficacy against different cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanisms involve modulation of signaling pathways related to cell survival and death.

3. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in vitro and in vivo. It can inhibit the production of pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases.

Applications in Scientific Research

Case Studies

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radicals, suggesting strong antioxidant potential.

Case Study 2: Anticancer Efficacy

In vitro studies on breast cancer cell lines showed that treatment with this compound led to a dose-dependent decrease in cell viability. Mechanistic studies revealed that it activates caspase pathways leading to apoptosis.

Case Study 3: Anti-inflammatory Mechanism

Research involving animal models of inflammation demonstrated that administration of this compound significantly reduced edema and inflammatory markers compared to control groups.

Comparison with Similar Compounds

Key Compounds for Comparison:

(Z)-2-(3,4-Dihydroxybenzylidene)-6-methoxybenzofuran-3(2H)-one (6p)

- Substituents : 6-methoxy (benzofuran core), 3,4-dihydroxy (benzylidene).

- Synthesis : Method A (demethylation of precursor).

- Yield : 52.3%.

- Melting Point : 221.7–222.4°C.

(Z)-2-(3,4-Dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one (6w)

- Substituents : 6-hydroxy (benzofuran core), 3,4-dimethoxy (benzylidene).

- Synthesis : Method C (condensation of 6-hydroxybenzofuran-3(2H)-one with 3,4-dimethoxybenzaldehyde).

- Yield : 93.5%.

- Melting Point : 218.9–219.6°C.

(Z)-6,7-Dihydroxy-2-(3,4,5-trihydroxybenzylidene)benzofuran-3(2H)-one (6n)

- Substituents : 6,7-dihydroxy (benzofuran core), 3,4,5-trihydroxy (benzylidene).

- Synthesis : Method A.

- Yield : 31.7%.

- Melting Point : 290°C.

(Z)-6-Hydroxy-2-(3-hydroxy-4-methoxybenzylidene)benzofuran-3(2H)-one (6y)

- Substituents : 6-hydroxy (benzofuran core), 3-hydroxy-4-methoxy (benzylidene).

- Synthesis : Method C.

- Yield : 86.2%.

- Melting Point : 254.9–255.5°C.

Physicochemical Properties and Trends

Table 1: Comparative Analysis of Key Parameters

Key Observations:

Substituent Effects on Melting Points: Hydroxyl groups increase melting points due to hydrogen bonding. For example, 6n (with five hydroxyl groups) has the highest melting point (290°C), while 6w (two methoxy groups) melts at ~219°C .

Synthetic Yields :

- Method C (condensation with pre-functionalized aldehydes) achieves higher yields (e.g., 93.5% for 6w) than Method A (demethylation), which often results in lower yields (e.g., 31.7% for 6n) .

Spectroscopic Data :

- HRMS aligns with theoretical values for all compounds, confirming molecular integrity. For instance, 6y exhibits m/z 283.0611 (calc. 283.0612) .

Preparation Methods

Foundation of Aurone Synthesis: Core Reaction Mechanisms

Aldol Condensation as the Primary Pathway

The target compound is synthesized via aldol condensation between 6-methoxybenzofuran-3(2H)-one (1 ) and 3,4,5-trimethoxybenzaldehyde (2 ) under basic conditions. This method, adapted from analogous aurone syntheses, proceeds through deprotonation of the α-carbon of the benzofuranone, followed by nucleophilic attack on the aldehyde carbonyl. The reaction’s regioselectivity is dictated by the electron-donating methoxy group at C-6, which activates the C-2 position for conjugation.

- Reactants : 6-Methoxybenzofuran-3(2H)-one (5 mmol), 3,4,5-trimethoxybenzaldehyde (5 mmol).

- Base : Aqueous potassium hydroxide (50%, 1.15 mL) in ethanol-DMF (1:1 v/v, 10 mL).

- Conditions : Stirred at room temperature for 4–6 hours, followed by acidification (pH 1–2) to precipitate the product.

- Purification : Recrystallization from DMF-methanol yields the Z-isomer as a yellow solid (typical yield: 80–85%).

Stereochemical Control

The Z-configuration arises from kinetic control during enolate formation, favoring the less sterically hindered transition state. Polar solvents like DMF stabilize the enolate intermediate, enhancing Z-selectivity (>95%). In contrast, nonpolar solvents promote E-isomer formation, necessitating careful solvent selection.

Advanced Methodologies and Optimization

Catalytic Enhancements

While traditional methods rely on stoichiometric bases, recent innovations employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate enolate formation. A comparative study revealed:

| Catalyst | Yield (%) | Reaction Time (h) | Z:E Ratio |

|---|---|---|---|

| None (KOH only) | 78 | 6 | 95:5 |

| TBAB (10 mol%) | 89 | 3 | 97:3 |

| DMAP (5 mol%) | 82 | 4 | 96:4 |

Structural Characterization and Analytical Data

Spectroscopic Confirmation

Industrial Scalability and Challenges

Alternative Synthetic Routes

Palladium-Catalyzed Coupling

A patent-derived method employs Suzuki-Miyaura coupling to assemble the benzylidene moiety:

Solid-Phase Synthesis

Immobilizing 6-methoxybenzofuranone on Wang resin enables iterative aldehyde coupling, achieving a 68% yield after cleavage. This approach is favored for combinatorial libraries.

Q & A

Q. What are the standard protocols for synthesizing (Z)-6-methoxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one, and what catalysts/solvents are typically employed?

The synthesis typically involves a base-catalyzed condensation reaction between a substituted benzofuran-3(2H)-one precursor and a trimethoxybenzaldehyde derivative. Key steps include:

- Refluxing in dichloromethane or acetone with anhydrous potassium carbonate (K₂CO₃) as a base to promote aldol-like condensation .

- Purification via flash column chromatography (e.g., ethyl acetate/petroleum ether gradients) and recrystallization from solvents like petroleum ether .

- Stereochemical control is achieved by maintaining reaction temperatures below 80°C to favor the Z-isomer, as higher temperatures risk isomerization .

Q. How is the structure of this compound confirmed, and what analytical techniques are critical for characterization?

- NMR spectroscopy (¹H, ¹³C): Key signals include the benzylidene proton (δ 6.6–7.9 ppm, singlet) and carbonyl carbon (δ 180–190 ppm) .

- IR spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1640 cm⁻¹ (C=C benzylidene) confirm functional groups .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- Elemental analysis : Matches calculated vs. observed C/H/O percentages to confirm purity .

Q. What solvents and reaction conditions are optimal for preserving the compound’s stability during storage?

- Store in anhydrous DMSO or acetonitrile at -20°C to prevent hydrolysis of the benzylidene moiety.

- Avoid prolonged exposure to light, as UV irradiation may induce E/Z isomerization .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance stereoselectivity and yield of the Z-isomer?

- Catalyst screening : Use Lewis acids like BF₃·Et₂O to stabilize the transition state favoring Z-geometry .

- Solvent polarity : Low-polarity solvents (e.g., toluene) reduce rotational freedom, improving stereochemical outcomes .

- Temperature control : Maintain reactions at 50–60°C; higher temperatures increase byproduct formation (e.g., oxidized derivatives) .

- In-situ monitoring : Employ HPLC or TLC to track reaction progress and terminate before isomerization occurs .

Q. How do structural modifications (e.g., methoxy group positioning) influence biological activity, and what SAR trends are observed?

- 3,4,5-Trimethoxy substitution on the benzylidene ring enhances lipophilicity and membrane permeability, critical for antiparasitic activity against Trypanosoma cruzi .

- Methoxy at C6 on the benzofuran core improves hydrogen-bonding interactions with target enzymes (e.g., DRAK2 kinase), as shown in IC₅₀ reductions from 12 µM to 3.5 µM in analogues .

- Halogenation (e.g., bromine at C5/C7) increases cytotoxicity but may reduce selectivity, requiring co-administration with protective agents .

Q. What strategies resolve contradictions in spectral data interpretation, such as overlapping NMR signals or unexpected IR peaks?

- DEPT-135 NMR : Differentiates CH₃/CH₂/CH groups in crowded spectra (e.g., methoxy protons at δ 3.8–4.0 ppm) .

- 2D-COSY/HMBC : Assigns coupling between benzylidene protons and adjacent carbons to confirm regiochemistry .

- Computational modeling : Compare experimental IR peaks with DFT-calculated vibrational modes to identify anomalies (e.g., degraded samples showing extra C=O stretches) .

Q. How can computational methods predict the compound’s binding affinity to biological targets, and what validation is required?

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., MtrA response regulator). Focus on π-π stacking with trimethoxybenzylidene and hydrogen bonds with the benzofuranone carbonyl .

- MD simulations : Run 100-ns trajectories to assess binding stability (RMSD < 2.0 Å) and identify key residues (e.g., Arg154 in DRAK2) .

- Experimental validation : Compare computational predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.